5-Methyl-2(5H)-furanone
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-2(5H)-furanone derivatives and related compounds has been explored through various methodologies. Notably, the ring-closing metathesis of allyl methacrylate using Grubbs catalyst has been employed to yield furanones efficiently (Malik, Rutjes, & Zwanenburg, 2010). Another approach involves the treatment of tertiary 2-furylcarbinols with pyridinium dichromate in dimethylformamide solution, leading to the synthesis of 5-methylene-2(5H)-furanone derivatives (Antonioletti et al., 1984).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2(5H)-furanones and their derivatives has been elucidated through various spectroscopic techniques, including NMR, U.V., I.R., and X-ray diffraction analyses. These studies have provided insights into the structural characteristics and conformational properties of these compounds, essential for understanding their chemical behavior and reactivity (Seydel et al., 1967).
Chemical Reactions and Properties
5-Methyl-2(5H)-furanones undergo a variety of chemical reactions, including halolactonization-hydroxylation reactions, which have been employed to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones. These reactions highlight the reactivity of the furanone moiety and its potential for further functionalization (Ma, Wu, & Shi, 2004).
Physical Properties Analysis
The physical properties of 5-Methyl-2(5H)-furanones, including melting points, boiling points, and solubility, are crucial for their application in synthesis and formulation. These properties are determined by the structural features of the furanone derivatives and their interactions with solvents and other chemical entities.
Chemical Properties Analysis
The chemical properties of 5-Methyl-2(5H)-furanones are defined by their functional groups, leading to their participation in various organic reactions. These properties are critical for the design of synthetic routes and the development of new compounds with desired biological or chemical activities. Studies on the reactivity, stability, and transformation of furanone derivatives provide valuable information for their application in organic synthesis and the discovery of new materials (Badovskaya, Poskonin, Tyukhteneva, & Kozhina, 2021).
Scientific Research Applications
Cheese Ripening and Autolysis : 2[5H]-furanones produced by Lactobacillus helveticus may act as cell-cell signaling molecules, contributing to cheese ripening and influencing autolysis in Swiss-type and Grana cheeses (Ndagijimana et al., 2006).
Food and Tobacco Industry : The synthesis of 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, a key compound in food and tobacco, has been achieved using butyric acid, 1,2 epoxypropane, lithium, naphthalene, and disthylamine (You, 1999).
Pharmaceutical Applications : 3-Hydroxy-4-methyl-5-ethyl-2(5H)-furanone, found in acid hydrolyzed soy protein, offers potential for pharmaceutical applications (Manley, Wittack, & Fagerson, 1980).
Natural Product Synthesis : A method for synthesizing 5-methylene-2(5H)-furanone derivatives, used to produce natural products like the thiophene lactone from Chamaemelum Nobile L., has been demonstrated (Antonioletti et al., 1984).
Anti-cancer Activity : Novel 2(5H)-furanone derivatives containing dithiocarbamate show promising anti-cancer activities, particularly against A459 cells (Li Tian-ca, 2014).
Agrochemical Applications : 3,4,5-trimethyl-2(5H)-furanone, synthesized from 2,3-dimethylmaleic anhydride, may have potential agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).
Flavor and Fragrance Industry : 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, with a sweet, maple, caramel odor, can be synthesized from diethyl oxalate (Tian, Zhang, & Sun, 2009).
Thermal Decomposition Studies : The thermal decomposition of 2(3H) and 2(5H) furanones, leading to acrolein and carbon monoxide, has been studied, with methyl groups playing a minor role in product formation (Würmel et al., 2015).
Biocontrol Agent : Pseudomonas aureofaciens strain 63-28 produces a novel antifungal furanone with potential as a biocontrol agent against soil-borne fungal plant pathogens (Paulitz et al., 2000).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
2-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUXFNVVSVEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014526 | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |
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Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
208.00 to 210.00 °C. @ 760.00 mm Hg | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
50 mg/mL at 15 °C | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
5-Methyl-2(5H)-furanone | |
CAS RN |
591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |
Record name | 5-Methyl-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |
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Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |
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Record name | Angelica lactone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |
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Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |
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Record name | 5-methylfuran-2(5H)-one, dimer | |
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Record name | 5-Methyl-2(5H)-furanone | |
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Record name | 5-Methyl-2(5H)-furanone | |
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Record name | 5-methylfuran-2(5H)-one | |
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Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |
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Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
Record name | 5-Methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Based on the synthetic method of optically active 3-alkyl-5-methyl-2(5 H )-furanones from lactic acid, two pairs of chiral butenolides 3-tetradecyl- and 3-hexadecyl-5-methyl-2(5 H )-…
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